An In-depth Technical Guide to 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
An In-depth Technical Guide to 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
CAS Number: 120940-43-4
This technical guide provides a comprehensive overview of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine, a substituted hydrazine derivative of interest in medicinal chemistry and synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine, also known as N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine, is a compound with the molecular formula C₈H₈F₃N₃O₂.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 120940-43-4 | [1][2] |
| Molecular Formula | C₈H₈F₃N₃O₂ | [1][2] |
| Molecular Weight | 235.16 g/mol | [1] |
| Synonyms | N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | [1] |
| Melting Point | 68-70°C | |
| InChI Key | GBBAZCATUSUQOJ-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process involving the formation of a parent hydrazine followed by N-methylation.[1] The compound is noted to be for research use only, not for human or veterinary use.[1]
Experimental Protocol: Two-Step Synthesis
This protocol describes a common laboratory-scale synthesis.
Step 1: Synthesis of the Parent Hydrazine, (2-nitro-4-(trifluoromethyl)phenyl)hydrazine
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Diazotization:
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Reduction:
Step 2: N-Methylation
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Alkylation:
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Base and Reaction Conditions:
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Purification:
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The final product, 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine, can be purified using column chromatography on silica gel with a hexane/ethyl acetate (4:1) eluent, achieving yields in the range of 70–85%.[1]
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Biological Activity and Potential Applications
While extensive published research on the specific biological activities of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine is limited, the compound has garnered attention for its potential applications in pharmaceuticals, particularly in the development of treatments for cancer and infectious diseases.[1] Its structural features, including the nitro and trifluoromethyl groups, are known to influence pharmacokinetic and pharmacodynamic properties.[1]
Anticancer and Antimicrobial Potential:
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General Activity: Hydrazone derivatives, a class of compounds to which this molecule is related, have shown a wide range of biological activities, including anticonvulsant, antidepressant, anti-inflammatory, antimicrobial, and antitumoral effects.[3]
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Cytotoxicity: Preliminary cytotoxicity assays on derivatives of this compound suggest selective toxicity towards cancer cells over normal cells, a highly desirable trait for anticancer drug candidates.[4] One source provides the following illustrative data for a derivative:
| Cell Line | IC₅₀ (µM) | Selectivity Index |
| Cancer Cell Line A | 15 | 5 |
| Normal Cell Line B | 75 | - |
| (Note: This data is presented as illustrative by the source and may not represent results from a peer-reviewed study for this specific compound.)[4] |
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Antimicrobial Research: Phenylhydrazone derivatives have been synthesized and evaluated for their potential as antimicrobial agents against various bacterial and fungal strains.[5] The presence of nitro and trifluoromethyl groups can enhance the biological activity of such compounds.[1]
Potential Mechanism of Action
The precise mechanism of action for 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine has not been fully elucidated in the available literature. However, its biological activity can be attributed to the interplay of its functional groups.[1]
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Nitro Group: The nitroaromatic moiety can participate in redox reactions within cells. It can be enzymatically reduced to form nitro radical anions and other reactive oxygen species (ROS), which can induce cellular damage and apoptosis. This is a known mechanism for several anticancer and antimicrobial drugs.
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Trifluoromethyl Group (-CF₃): This group is a common feature in modern pharmaceuticals. It significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1] It also improves metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to a longer biological half-life.
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Hydrazine Moiety: The hydrazine functional group can interact with various biological targets and serves as a versatile scaffold for synthesizing a diverse range of pharmacologically active compounds.[2]
References
- 1. 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | 3107-33-3 | Benchchem [benchchem.com]
- 2. Buy 4-(Trifluoromethyl)phenylhydrazine Hydrochloride | 2923-56-0 [smolecule.com]
- 3. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine | 120940-43-4 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
